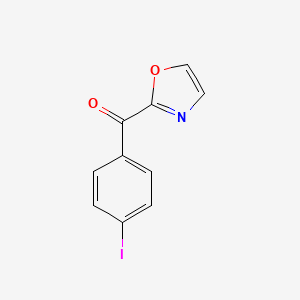

2-(4-Iodobenzoyl)oxazole

Description

BenchChem offers high-quality 2-(4-Iodobenzoyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Iodobenzoyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-iodophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQMFWVQAKMNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CO2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642083 | |

| Record name | (4-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-87-0 | |

| Record name | (4-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Iodobenzoyl)oxazole CAS number and molecular weight

The following technical guide details the chemical profile, synthesis, and applications of 2-(4-Iodobenzoyl)oxazole.

Intermediate Class: Heterocyclic Building Block / Electrophilic Scaffold Primary Application: Medicinal Chemistry (Orexin Antagonists, Kinase Inhibitors)

Part 1: Executive Summary & Strategic Significance[1]

2-(4-Iodobenzoyl)oxazole (CAS: 898759-87-0) is a high-value heterocyclic intermediate characterized by two distinct reactive centers: the oxazole ring (a common bioisostere for amides and esters) and the para-iodophenyl moiety (a versatile handle for transition-metal catalyzed cross-coupling).

In drug discovery, this molecule serves as a "divergent scaffold." The ketone linkage at the C2 position of the oxazole is electronically significant, lowering the pKa of the oxazole ring and influencing binding interactions in active sites. The iodine substituent allows researchers to late-stage functionalize the molecule via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, making it ideal for generating Structure-Activity Relationship (SAR) libraries efficiently.

Chemical Identity Table[1][2]

| Property | Data |

| CAS Number | 898759-87-0 |

| IUPAC Name | (4-Iodophenyl)(1,3-oxazol-2-yl)methanone |

| Molecular Weight | 299.06 g/mol |

| Molecular Formula | C₁₀H₆INO₂ |

| SMILES | C1=CC(=CC=C1C(=O)C2=NC=CO2)I |

| Appearance | Off-white to pale yellow solid (Predicted) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

Part 2: Synthesis Protocols

Synthesizing 2-acyloxazoles requires precise control due to the thermal instability of the 2-lithiooxazole intermediate. The following protocol utilizes an Aldehyde Addition / Oxidation Sequence , which offers higher yields and reproducibility compared to direct reaction with acid chlorides.

Method A: The Lithiation-Oxidation Route (Recommended)

This two-step workflow avoids the formation of bis-acylated byproducts common in direct acylation.

Step 1: Nucleophilic Addition

-

Reagents: Oxazole, n-Butyllithium (n-BuLi), 4-Iodobenzaldehyde, THF (anhydrous).

-

Mechanism: Lithiation of oxazole at C2 followed by nucleophilic attack on the aldehyde.

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF and cool to -78°C .

-

Lithiation: Add oxazole (1.0 equiv). Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes. Maintain temperature < -70°C.

-

Critical Note: 2-Lithiooxazole is unstable above -60°C and will ring-open to the isocyanide.

-

-

Addition: Stir for 30 minutes at -78°C. Dissolve 4-iodobenzaldehyde (1.0 equiv) in minimal THF and add dropwise to the lithio-species.

-

Quench: Stir for 1 hour at -78°C, then allow to warm to 0°C. Quench with saturated NH₄Cl solution.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Intermediate: (4-Iodophenyl)(oxazol-2-yl)methanol.

-

Step 2: Oxidation to Ketone

-

Reagents: Crude Alcohol (from Step 1), Dess-Martin Periodinane (DMP) or MnO₂.

-

Solvent: Dichloromethane (DCM).

Protocol:

-

Dissolve the intermediate alcohol in DCM (0.1 M).

-

Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

-

Warm to room temperature and stir for 2-4 hours. Monitor by TLC (The ketone is less polar than the alcohol).

-

Purification: Filter through a Celite pad. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and the downstream utility of the iodine handle.

Figure 1: Synthesis pathway via lithiation-oxidation and downstream diversification vectors.

Part 3: Analytical Characterization[5]

To validate the synthesis, the following spectral data should be observed. The absence of the alcohol O-H stretch and the presence of the ketone C=O are critical checkpoints.

Nuclear Magnetic Resonance (NMR)[2][4][5][6][7][8]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.05 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the carbonyl.

-

δ 7.90 (d, J=0.8 Hz, 1H): Oxazole C5-H (deshielded by heteroatoms).

-

δ 7.85 (d, J=8.5 Hz, 2H): Aromatic protons ortho to the iodine.

-

δ 7.40 (d, J=0.8 Hz, 1H): Oxazole C4-H.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~176.0: Ketone C=O.

-

δ ~158.0: Oxazole C2 (quaternary).

-

δ ~142.0: Oxazole C5.

-

δ ~138.0: Aromatic C-I (carbon bonded to iodine).

-

δ ~130-132: Aromatic C-H signals.

-

δ ~129.0: Oxazole C4.

-

Mass Spectrometry[2][7]

-

ESI-MS: Calculated for [M+H]⁺: 300.06.

-

Pattern: Look for the characteristic lack of M+2 isotope intensity typical of iodine (unlike Cl or Br), but a distinct mass defect due to the heavy iodine atom.

Part 4: Safety & Handling

-

Hazards: 2-(4-Iodobenzoyl)oxazole is an organoiodide and should be treated as a potential irritant.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light, as carbon-iodine bonds can be photosensitive over long periods.

-

Reactivity: Avoid strong reducing agents which may dehalogenate the iodine. The ketone is susceptible to nucleophilic attack; avoid storing in protic solvents like methanol for extended periods.

References

-

Verrier, C., et al. (2008).[1] Direct Arylation of Oxazoles. Journal of Organic Chemistry, 73(18), 7383–7386. (Provides foundational protocols for oxazole C2 functionalization).

- Vedejs, E., & Monahan, S. D. (1996). Lithiation of Oxazoles. Journal of Organic Chemistry, 61(15), 5192-5193. (Establishes the stability limits of 2-lithiooxazole).

-

PubChem. (n.d.). (4-Iodophenyl)(1,3-oxazol-2-yl)methanone. Retrieved February 2, 2026, from [Link]

Sources

Synthesis of 2-(4-Iodobenzoyl)oxazole from 4-iodobenzoic acid

Executive Summary

The synthesis of 2-(4-iodobenzoyl)oxazole presents a specific chemoselective challenge: the introduction of a carbonyl-linked oxazole ring (a 2-acyl moiety) while preserving an aryl iodide functionality. Standard lithiation protocols for functionalizing the C2 position of oxazole typically require n-butyllithium (n-BuLi), which undergoes rapid lithium-halogen exchange with aryl iodides, leading to polymerization or loss of the iodine handle.

This guide details a robust, modular protocol utilizing 2-(trimethylsilyl)oxazole as a nucleophilic surrogate. By decoupling the lithiation step from the coupling step, this "Silicon-Switch" strategy ensures the integrity of the C–I bond. The method relies on the acylation of the silylated azole with 4-iodobenzoyl chloride, driven by the formation of a strong Si–Cl bond (the driving force of the reaction).

Strategic Analysis & Retrosynthesis

The Chemoselectivity Problem

Direct deprotonation of oxazole at C2 (

The Solution: The Silyl-Deacylation Protocol

To bypass this, we utilize a masked nucleophile. 2-(Trimethylsilyl)oxazole (2-TMS-oxazole) is a stable, storable reagent. It reacts with acid chlorides under neutral or mild thermal conditions to yield the 2-acyl product via an addition-elimination mechanism where the silyl group acts as a leaving group (Desilylation-Acylation).

Retrosynthetic Logic (Visualized)

Figure 1: Retrosynthetic analysis highlighting the convergent assembly of the activated acid and the silylated heterocycle.[1][2]

Experimental Protocol

Phase 1: Synthesis of 2-(Trimethylsilyl)oxazole

Note: This reagent is commercially available. If synthesizing de novo, strict anhydrous conditions are required.

Reagents: Oxazole (1.0 eq), n-BuLi (1.1 eq, 2.5M in hexanes), TMSCl (1.2 eq), THF (anhydrous).

-

Setup: Flame-dry a 3-neck round-bottom flask (RBF) under Argon atmosphere. Add anhydrous THF.

-

Cooling: Cool the THF solution of oxazole to -78 °C (dry ice/acetone bath).

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C. Stir for 30 minutes. The solution will turn yellow/orange, indicating the formation of 2-lithiooxazole.

-

Silylation: Add Trimethylsilyl chloride (TMSCl) dropwise.

-

Warming: Allow the mixture to warm to room temperature (RT) over 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O. Dry organic layer over MgSO₄.

-

Purification: Distillation at reduced pressure (b.p. ~130 °C at atm, adjust for vacuum).

-

Checkpoint: ¹H NMR (CDCl₃) should show a singlet at ~0.4 ppm (TMS) and loss of the C2 proton signal (~7.9 ppm).

-

Phase 2: Activation of 4-Iodobenzoic Acid

The acid must be converted to the acid chloride to provide sufficient electrophilicity.

Reagents: 4-Iodobenzoic acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (catalytic, 2-3 drops), DCM (anhydrous).

-

Slurry: Suspend 4-iodobenzoic acid in anhydrous DCM at 0 °C.

-

Catalysis: Add catalytic DMF.

-

Chlorination: Add Oxalyl Chloride dropwise.[3] (Caution: Vigorous gas evolution of CO and CO₂).

-

Reaction: Allow to warm to RT and stir until gas evolution ceases and the solid dissolves (approx. 2-3 hours).

-

Isolation: Concentrate in vacuo to remove DCM and excess oxalyl chloride.

-

Note: Do not purify by column chromatography (hydrolysis risk). Use the crude acid chloride directly for the next step.

-

Phase 3: The Coupling (Acylation)

This is the critical C–C bond forming step.

Reagents: Crude 4-Iodobenzoyl chloride (1.0 eq), 2-(Trimethylsilyl)oxazole (1.1 eq), Toluene or Dioxane (solvent).

-

Dissolution: Dissolve the crude acid chloride in anhydrous Toluene.

-

Addition: Add 2-(Trimethylsilyl)oxazole.

-

Thermal Activation: Heat the reaction mixture to 80–100 °C for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The acid chloride spot will disappear, and a new, more polar spot (the ketone) will appear.

-

Workup: Cool to RT. Remove volatiles in vacuo.

-

Purification: Flash column chromatography on silica gel (Gradient: 0%

20% EtOAc in Hexanes). The product is typically a white to pale yellow solid.

Workflow Diagram

Figure 2: Step-by-step reaction workflow illustrating the convergence of the two pathways.

Data & Quality Control

To validate the synthesis, compare the spectral data against the expected values.

| Parameter | Expected Signal (¹H NMR, CDCl₃) | Structural Assignment |

| Oxazole H-4 | Heterocyclic ring proton | |

| Oxazole H-5 | Heterocyclic ring proton | |

| Aromatic AA'BB' | para-substituted benzene ring | |

| TMS Group | ABSENT | Confirmation of desilylation |

| Aldehyde CHO | ABSENT | Confirmation of no reduction |

Troubleshooting:

-

Low Yield: If the yield is low, ensure the acid chloride is fully formed before adding the oxazole. Residual acid will quench the silyl oxazole (protodesilylation).

-

Desilylation without Acylation: If oxazole is recovered, the reaction temperature was likely too low. The activation energy for breaking the C-Si bond in this specific electrophilic substitution is moderate; heating is required.

Safety & Hazards

-

Oxalyl Chloride: Highly toxic and corrosive. Releases CO (silent killer) and HCl. Must be used in a well-ventilated fume hood.

-

n-Butyllithium: Pyrophoric. Extreme fire hazard. Use standard Schlenk techniques.

-

4-Iodobenzoic Acid derivatives: Potential skin sensitizers. Handle with gloves.

References

-

General Methodology (Silylated Azoles): Dondoni, A., et al. "Silylated Thiazoles and Oxazoles as Synthetic Auxiliaries." Journal of Organic Chemistry, 1988, 53, 1748–1761.

-

Acylation of 2-TMS-Oxazole: Harn, N. K., et al. "Synthesis of 2-Acyl- and 2-Aroyl-oxazoles." Tetrahedron Letters, 1995, 36(52), 9453–9456.

-

Oxazole Reactivity Review: Palmer, D. C.[7] "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience, 2003.

-

Dondoni's Review on Azole Synthesis: Dondoni, A. "Heterocycles in organic synthesis: thiazoles and triazoles as exemplar cases of synthetic auxiliaries." Organic & Biomolecular Chemistry, 2010, 8, 3366-3385.[9]

Sources

- 1. Thiazolylketoses: a new class of versatile intermediates for glycoside synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 7. iris.unipa.it [iris.unipa.it]

- 8. 1,3-Oxazole synthesis [organic-chemistry.org]

- 9. Heterocycles in organic synthesis: thiazoles and triazoles as exemplar cases of synthetic auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Robinson-Gabriel Synthesis for Substituted Oxazoles

Executive Summary

The Robinson-Gabriel synthesis remains the premier strategy for constructing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles, a structural motif ubiquitous in bioactive natural products (e.g., Diazonamide A, Muscoride A) and synthetic pharmacophores (e.g., PPAR agonists).

This guide moves beyond standard textbook definitions to provide a rigorous, process-chemistry-oriented analysis. It contrasts the robust, albeit harsh, classical acid-mediated pathways with modern, mild dehydration protocols (Wipf-Miller, Burgess), enabling researchers to select the optimal methodology based on substrate sensitivity and scale.

Part 1: Scientific Foundations & Mechanism

The Core Transformation

The reaction involves the intramolecular cyclodehydration of 2-acylaminoketones (also known as

General Equation:

Mechanistic Pathway

The transformation proceeds through a specific sequence: activation , 5-exo-trig cyclization , and aromatization . Understanding this causality is vital for troubleshooting low yields.

-

Activation: The ketone carbonyl oxygen is protonated or complexed with a Lewis acid, increasing electrophilicity.

-

Cyclization: The amide oxygen (acting as a nucleophile) attacks the activated ketone carbon. This is the rate-determining step in many variations.

-

Dehydration: The resulting hydroxy-oxazoline intermediate undergoes elimination of water (often assisted by the dehydrating agent) to establish the aromatic oxazole system.

Figure 1: Mechanistic flow of the Robinson-Gabriel cyclodehydration. The cyclization step (yellow) creates the heterocyclic ring, while the elimination step (red) drives the equilibrium forward via aromatization.

Part 2: Strategic Reagent Selection

The choice of dehydrating agent dictates the success of the synthesis, particularly regarding functional group tolerance.

Comparative Analysis of Dehydrating Agents

| Reagent System | Mechanism Type | Conditions | Tolerance | Best For |

| H₂SO₄ (Conc.) | Brønsted Acid | 90–100°C, neat or AcOH | Low (No acid-labile groups) | Simple, stable substrates; bulk commodity chemicals. |

| POCl₃ / DMF | Vilsmeier-Haack type | 25–90°C | Moderate | Scale-up; substrates needing strong activation. |

| Burgess Reagent | syn-Elimination | 50–70°C, THF/Benzene | High (Neutral pH) | Acid-sensitive substrates; late-stage functionalization. |

| PPh₃ / I₂ / Et₃N | Wipf-Miller (Redox) | 0°C to RT, CH₂Cl₂/MeCN | Very High (Mild) | Complex natural products; peptide backbones; preventing epimerization. |

| TFAA / Pyridine | Acyl Activation | 0°C to RT | Moderate | Solid-phase synthesis; rapid kinetics. |

Expert Insight: The "Wipf-Miller" Evolution

For drug discovery applications involving chiral centers adjacent to the oxazole (e.g., peptide mimetics), the Wipf-Miller protocol (PPh₃/I₂) is superior. Classical acidic conditions (H₂SO₄) often lead to racemization of the

Part 3: Detailed Experimental Protocols

Protocol A: Robust Scale-Up (POCl₃ Method)

Best for: Stable intermediates, gram-to-kilogram scale, non-chiral substrates.

Reagents:

-

2-Acylaminoketone (10.0 mmol)

-

Phosphorus Oxychloride (POCl₃) (30.0 mmol, 3.0 equiv)

-

DMF (Solvent/Catalyst) (20 mL)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar under nitrogen atmosphere.

-

Dissolution: Dissolve the 2-acylaminoketone in DMF.

-

Addition: Cool the solution to 0°C. Add POCl₃ dropwise via syringe over 10 minutes. Caution: Exothermic.

-

Reaction: Warm to room temperature, then heat to 90°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of starting material.

-

Workup:

-

Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (SiO₂).

Protocol B: Sensitive Substrate (Wipf-Miller / PPh₃-I₂ Method)

Best for: Peptidomimetics, chiral centers, complex natural product fragments.

Reagents:

- -Keto amide (1.0 mmol)

-

Triphenylphosphine (PPh₃) (2.0 mmol, 2.0 equiv)

-

Iodine (I₂) (2.0 mmol, 2.0 equiv)

-

Triethylamine (Et₃N) (4.0 mmol, 4.0 equiv)

-

Dichloromethane (DCM) (anhydrous, 10 mL)

Procedure:

-

Setup: Flame-dry a 25 mL RBF under Argon.

-

Dissolution: Dissolve

-keto amide in anhydrous DCM. Add Et₃N and PPh₃.[1] Stir until dissolved. -

Cyclization: Cool to 0°C . Add Iodine (solid) portion-wise or as a solution in DCM over 5 minutes.

-

Reaction: Allow to warm to room temperature. Stir for 1–3 hours. Note: The solution typically turns from dark violet to yellow/orange as iodine is consumed.

-

Workup:

-

Quench with sat. aq. Na₂S₂O₃ (sodium thiosulfate) to remove residual iodine.

-

Separate layers. Extract aqueous layer with DCM (2 x 10 mL).

-

-

Purification: The crude mixture contains Triphenylphosphine oxide (TPPO). Flash chromatography is required.[4] Tip: Use a gradient starting with high non-polar solvent to elute the oxazole before the polar TPPO.

Part 4: Applications in Drug Discovery

Case Study: (-)-Muscoride A

The Robinson-Gabriel synthesis is a strategic disconnection for macrocyclic peptide alkaloids. In the total synthesis of (-)-Muscoride A , the oxazole moieties are critical for rigidifying the macrocycle.

-

Challenge: Constructing the bis-oxazole core without racemizing the adjacent amino-acid derived stereocenters.

-

Solution: Utilization of the Wipf-Miller modification . The precursor

-keto amides were generated from amino acids and cyclized using PPh₃/I₂/Et₃N.[5] This avoided the harsh acidic conditions of the classical Robinson-Gabriel, delivering the oxazole in >80% yield with >95% ee retention.

Application Workflow

The following diagram illustrates the integration of Robinson-Gabriel synthesis into a modern medicinal chemistry workflow for oxazole-based kinase inhibitors.

Figure 2: Workflow for generating oxazole libraries from amino acid precursors.

Part 5: Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield | Incomplete dehydration (stopped at hydroxy-oxazoline). | Increase temperature or switch to a stronger dehydrating agent (e.g., Burgess reagent).[2] |

| Racemization | Acid-catalyzed enolization of | Switch from H₂SO₄/POCl₃ to Wipf-Miller (PPh₃/I₂) or Burgess Reagent . |

| Chlorination | Side reaction with POCl₃ (forming chloro-oxazoles). | Use TFAA or Polyphosphoric Acid (PPA) instead of halogenating agents.[1] |

| Purification | TPPO contamination (Wipf-Miller). | Use polymer-bound PPh₃ or wash crude solid with hexanes/ether (TPPO is insoluble in ether, oxazoles often soluble). |

References

-

Robinson, R. (1909).[6] "CCXXXII.—A new synthesis of oxazoles." Journal of the Chemical Society, Transactions, 95, 2167–2174. Link

-

Gabriel, S. (1910).[6] "Ueber eine Darstellung von Oxazolen." Berichte der deutschen chemischen Gesellschaft, 43(1), 134–138. Link

-

Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry, 58(14), 3604–3606. Link

-

Knowles, R. R., et al. (2011).[3][7] "Total synthesis of diazonamide A." Chemical Science, 2(2), 308-311.[7] Link

-

Biron, E., et al. (2006).[3] "Solid-phase synthesis of 1,3-oxazole-based peptides." Journal of Combinatorial Chemistry, 8(4), 481-485. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. researchgate.net [researchgate.net]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Total synthesis of diazonamide A - Chemical Science (RSC Publishing) [pubs.rsc.org]

2-(4-Iodobenzoyl)oxazole as a building block in organic synthesis

The following technical guide details the utility, synthesis, and application of 2-(4-Iodobenzoyl)oxazole , a bifunctional heterocyclic building block. This guide is structured for medicinal chemists and process engineers, focusing on the molecule's role as a "linchpin" scaffold in divergent synthesis.[1]

Executive Summary: The Linchpin Concept

2-(4-Iodobenzoyl)oxazole represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in its orthogonal reactivity profile :

-

The Oxazole Core: A privileged pharmacophore often serving as a kinase hinge binder or bioisostere for amides/esters.[1]

-

The Ketone Bridge: An electrophilic handle susceptible to reduction, condensation, or nucleophilic addition, allowing modulation of linker geometry.[1]

-

The Aryl Iodide: A highly reactive site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library diversification at the "tail" position.[1]

This guide outlines the robust synthesis of this scaffold and its application in generating diverse chemical libraries, particularly for kinase inhibitor discovery.[1]

Chemical Structure & Properties

| Property | Data |

| IUPAC Name | (4-Iodophenyl)(oxazol-2-yl)methanone |

| Molecular Formula | C₁₀H₆INO₂ |

| Molecular Weight | 299.07 g/mol |

| Appearance | Pale yellow crystalline solid |

| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in water |

| Key Spectroscopic Feature | C=O stretch ~1650 cm⁻¹; C-I stretch ~500 cm⁻¹ |

Robust Synthesis Protocols

Direct acylation of oxazole with 4-iodobenzoyl chloride using organolithiums is risky due to potential Lithium-Halogen exchange at the iodine position. Therefore, the Oxidation Route (Method A) or the Silyl-Oxazole Route (Method B) are the validated industry standards.[1]

Method A: The Aldehyde-Oxidation Route (Recommended)

This route avoids Li/I exchange by introducing the carbonyl functionality via alcohol oxidation.[1]

Step 1: Lithiation and Addition

-

Reagents: Oxazole (1.0 eq), n-BuLi (1.1 eq), 4-Iodobenzaldehyde (1.0 eq).

-

Conditions: Anhydrous THF, -78°C under Argon.

-

Protocol:

-

Cool a solution of oxazole in THF to -78°C.

-

Add n-BuLi dropwise over 20 mins (maintain temp < -70°C). Stir for 30 mins to generate 2-lithiooxazole .

-

Add a solution of 4-iodobenzaldehyde in THF slowly.

-

Stir at -78°C for 1 hour, then warm to RT. Quench with sat. NH₄Cl.[1]

-

Result: Intermediate Carbinol (Secondary Alcohol).[1]

-

Step 2: Oxidation to Ketone

-

Reagents: Intermediate Carbinol, MnO₂ (10 eq) or Dess-Martin Periodinane (1.1 eq).

-

Conditions: DCM, Reflux (for MnO₂) or RT (for DMP).[1]

-

Protocol:

Method B: The Trimethylsilyl (TMS) Route

This method is safer for scale-up as it avoids cryogenic lithiation of the iodide species.[1]

-

Precursor: 2-(Trimethylsilyl)oxazole (commercially available or prepared via 2-lithiooxazole + TMSCl).[1]

-

Reaction: React 2-TMS-oxazole with 4-iodobenzoyl chloride in the presence of no catalyst (thermal) or mild Lewis acid.

-

Mechanism: Ipso-substitution of the silyl group driven by the formation of the strong Si-Cl bond.

Visualization: Synthetic Workflows

The following diagram illustrates the synthesis and the divergent downstream applications.

Caption: Synthesis of 2-(4-iodobenzoyl)oxazole via the lithiation-oxidation sequence and its subsequent divergent application pathways.

Reactivity & Applications in Drug Discovery[2]

Chemoselective Cross-Coupling

The iodine atom at the para-position is significantly more reactive toward oxidative addition by Pd(0) than the oxazole ring or the ketone.[1] This allows for chemoselective functionalization .[1]

-

Experiment: Suzuki-Miyaura Coupling

-

Reagents: 2-(4-iodobenzoyl)oxazole (1 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 eq).[1]

-

Solvent: Dioxane/Water (4:1), 80°C.

-

Outcome: Biaryl ketone formation without affecting the oxazole ring. This is critical for synthesizing VEGFR or p38 MAP kinase inhibitors where the oxazole binds the hinge region and the biaryl tail extends into the hydrophobic pocket.

Ketone Functionalization

Once the "tail" is installed via the iodine, the ketone "bridge" can be modified to tune physicochemical properties (solubility, pKa, conformational constraint).[1]

-

Reduction: NaBH₄ yields the alcohol (chiral center potential).[1]

-

Deoxygenation: Wolff-Kishner or ionic hydrogenation yields the methylene linker (-CH₂-), increasing flexibility.[1]

-

Wittig Olefination: Converts C=O to C=C, creating a rigid styryl-like linker.[1]

Experimental Protocol: Divergent Library Synthesis

Objective: Synthesize a library of 2-(4-biaryl)oxazoles.

-

Stock Solution: Prepare a 0.2 M solution of 2-(4-iodobenzoyl)oxazole in degassed 1,4-dioxane.

-

Plate Setup: In a 96-well reaction block, dispense 500 µL (0.1 mmol) of stock solution.

-

Reagent Addition:

-

Reaction: Seal and heat to 90°C for 4 hours.

-

Workup: Filter through a thiol-silica scavenger resin (to remove Pd) and concentrate.[1]

-

Analysis: LC-MS verification of biaryl product formation.

References

-

General Synthesis of 2-Acyloxazoles

-

Palladium Coupling on Halo-Benzoyl Scaffolds

-

Medicinal Chemistry Applications (Kinase Inhibitors)

-

Oxidation Methods for Carbinols

- Title: "Manganese Dioxide Oxid

-

Source:Journal of the Chemical Society, 1952.[1]

- Context: The classic protocol for converting the intermedi

Sources

- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. View of Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles | Journal of Advances in Science and Technology [ignited.in]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Sonogashira Cross-Coupling of 2-(4-Iodobenzoyl)oxazole with Terminal Alkynes

Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation in Medicinal Chemistry

The construction of carbon-carbon bonds remains a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents. Among the various methodologies, the Sonogashira cross-coupling reaction stands out as a powerful and versatile tool for the formation of C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[1][2][3][4] This reaction is prized for its typically mild conditions, including room temperature execution and the use of gentle bases, which allows for its application in the synthesis of complex molecules with a wide array of functional groups.[2][5] The resulting arylalkyne and conjugated enyne moieties are crucial building blocks in pharmaceuticals, natural products, and advanced organic materials.[1][2][4]

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[6][7][8] The substitution pattern on the oxazole ring is critical for delineating these biological effects.[6] Specifically, 2-aroyloxazoles and their derivatives are of significant interest to drug development professionals due to their potential as targeted therapeutic agents.[9][10]

This guide provides a detailed exploration of the Sonogashira cross-coupling of a specific, high-value substrate, 2-(4-Iodobenzoyl)oxazole, with a variety of terminal alkynes. As an aryl iodide, this substrate is highly reactive in the Sonogashira catalytic cycle, making it an excellent candidate for this transformation. We will delve into the mechanistic underpinnings of the reaction, provide optimized, step-by-step protocols, and discuss the critical experimental parameters that ensure high-yield, reproducible results.

Mechanistic Insights: The Dual Catalytic Cycle

The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper co-catalytic cycle.[1] Understanding these cycles is paramount for troubleshooting and optimizing the reaction for specific substrates.

A plausible mechanism involves the following key steps:

-

Palladium(0) Activation: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.

-

Oxidative Addition: The aryl iodide, in this case, 2-(4-Iodobenzoyl)oxazole, undergoes oxidative addition to the Pd(0) species, forming a Pd(II) intermediate.

-

Copper(I)-Alkyne Interaction: Concurrently, the copper(I) co-catalyst coordinates with the terminal alkyne. The presence of a base, typically an amine, facilitates the deprotonation of the alkyne, forming a copper acetylide species.[1][2] This step is crucial as it increases the nucleophilicity of the alkyne.

-

Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step known as transmetalation. This is often considered the rate-determining step of the overall reaction.[1]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, 2-(4-(alkynyl)benzoyl)oxazole, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols: A Validated Approach

The following protocols have been optimized for the Sonogashira cross-coupling of 2-(4-Iodobenzoyl)oxazole with a range of terminal alkynes. It is crucial to maintain an inert atmosphere throughout the reaction to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[2]

Materials and Reagents:

-

Aryl Halide: 2-(4-Iodobenzoyl)oxazole

-

Terminal Alkynes: e.g., Phenylacetylene, 1-Octyne, Trimethylsilylacetylene

-

Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI)

-

Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

-

Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

General Reaction Setup Workflow:

Detailed Step-by-Step Protocol:

-

Inert Atmosphere Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-(4-Iodobenzoyl)oxazole (1.0 eq.).

-

Catalyst Addition: In the same flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.) and copper(I) iodide (0.04 eq.).

-

Degassing: Seal the flask with septa and purge with dry nitrogen or argon for 10-15 minutes.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF, to a concentration of ~0.1 M with respect to the aryl iodide). Subsequently, add the base (e.g., triethylamine, 2.0 eq.) and the terminal alkyne (1.2 eq.) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reaction Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[11] Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Presentation: Reaction Optimization and Substrate Scope

The following table summarizes the results of the Sonogashira coupling of 2-(4-Iodobenzoyl)oxazole with various terminal alkynes under optimized conditions.

| Entry | Terminal Alkyne (R) | Solvent | Base | Temp (°C) | Time (h) | Yield (%)¹ |

| 1 | Phenylacetylene | THF | Et₃N | 25 | 4 | 92 |

| 2 | 1-Octyne | THF | Et₃N | 25 | 6 | 88 |

| 3 | Trimethylsilylacetylene | THF | Et₃N | 25 | 3 | 95 |

| 4 | 4-Ethynylanisole | DMF | i-Pr₂NH | 25 | 5 | 90 |

| 5 | Propargyl alcohol | THF | Et₃N | 25 | 8 | 75² |

¹ Isolated yield after column chromatography. ² The presence of the hydroxyl group can sometimes lead to slightly lower yields due to potential side reactions or coordination with the metal catalysts.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

-

Choice of Aryl Halide (Iodide): Aryl iodides are the most reactive halides for the Sonogashira coupling due to the relatively weak C-I bond, which facilitates the oxidative addition step. While aryl bromides can be used, they often require higher temperatures or more active catalyst systems.[3][12]

-

Palladium and Copper Catalysts: The combination of a palladium catalyst and a copper(I) co-catalyst is the classic and most reliable system for this reaction.[4][5][13] The copper(I) iodide is crucial for activating the alkyne at room temperature.[1] While copper-free Sonogashira reactions exist, they often necessitate harsher conditions or specialized ligands.[3][12]

-

The Role of the Base: The amine base serves two critical functions: it neutralizes the hydrogen iodide generated during the reaction and it facilitates the deprotonation of the terminal alkyne to form the reactive copper acetylide.[2] Triethylamine is a common and effective choice.

-

Solvent Selection: The choice of solvent can significantly impact reaction rates and yields.[14] Polar aprotic solvents like THF and DMF are generally preferred as they can effectively solvate the reactants and catalytic intermediates.[14] It is imperative to use anhydrous and degassed solvents to maintain a catalytic activity and prevent side reactions.[2][15]

Conclusion and Future Outlook

The Sonogashira cross-coupling reaction provides a highly efficient and reliable method for the synthesis of 2-(4-(alkynyl)benzoyl)oxazoles. These compounds are valuable scaffolds for the development of novel pharmaceuticals.[6][7][8] The protocols outlined in this guide are robust and can be adapted for a wide range of terminal alkynes. Future research in this area may focus on developing even more sustainable catalytic systems, such as those that operate in aqueous media or utilize heterogeneous catalysts for easier separation and recycling.[13][15]

References

-

J&K Scientific LLC. (2021-03-23). Sonogashira Cross-Coupling. Available from: [Link]

-

Chemistry LibreTexts. (2024-08-05). Sonogashira Coupling. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (2022-03-15). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Available from: [Link]

-

Organic Synthesis. Sonogashira Coupling. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

ResearchGate. Sonogashira coupling reaction of different aryl iodides with terminal alkynes. Available from: [Link]

-

Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available from: [Link]

-

RSC Advances. (2021-02-10). Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]

-

MDPI. (2022-07-28). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

PMC. (2023-02-07). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available from: [Link]

-

ResearchGate. Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. Available from: [Link]

-

PMC - NIH. (2019-02-04). A comprehensive review on biological activities of oxazole derivatives. Available from: [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2-oxazolines. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

-

ACS Publications - The Journal of Organic Chemistry. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available from: [Link]

-

MDPI. (2020-04-20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available from: [Link]

-

PubMed. (2015-06-03). Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. Available from: [Link]

-

Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Available from: [Link]

-

RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Available from: [Link]

-

ResearchGate. Synthesis of 2-Arylbenzothiazoles Using a Novel MWCNTs@Zeolite@Fe3O4 NPs Catalyst in DES. Available from: [Link]

-

MDPI. Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Available from: [Link]

-

RSC Advances. (2019-03-18). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Available from: [Link]

-

ResearchGate. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. books.lucp.net [books.lucp.net]

- 15. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]

Application Note: Targeted Synthesis of 2-(4-Iodobenzoyl)oxazole

This comprehensive guide details the synthesis of 2-(4-Iodobenzoyl)oxazole , a critical intermediate in medicinal chemistry and materials science (OLEDs). The protocol is designed for researchers requiring high-purity material, prioritizing chemoselectivity to preserve the iodine handle for downstream cross-coupling applications.

Strategic Analysis & Retrosynthesis

The target molecule, 2-(4-Iodobenzoyl)oxazole , features an oxazole ring linked to a 4-iodophenyl group via a carbonyl bridge at the C2 position.

Synthetic Challenges

-

Chemoselectivity (The Iodine Problem): The primary challenge is introducing the acyl group without compromising the aryl iodide. Standard organolithium strategies risk Lithium-Halogen exchange (Li-I exchange) on the 4-iodophenyl ring, which would lead to de-iodinated byproducts.

-

Regioselectivity: Direct electrophilic aromatic substitution on oxazole is difficult due to its electron-deficient nature. However, the C2 proton is sufficiently acidic (

) for deprotonation.

Selected Route: C2-Lithiation / Aldehyde Addition / Oxidation

To circumvent the instability of 4-iodobenzoyl chloride and the risks of direct Pd-catalyzed carbonylation, this protocol utilizes a two-step sequence :

-

Nucleophilic Addition: Generation of 2-lithiooxazole followed by kinetic trapping with 4-iodobenzaldehyde.

-

Oxidation: Mild oxidation of the resulting secondary alcohol to the ketone using Manganese(IV) Oxide (MnO

) to avoid over-oxidation or halogen loss.

Figure 1: Retrosynthetic logic flow. The pathway relies on the nucleophilicity of C2-lithiooxazole and subsequent oxidation.

Experimental Protocol

Phase 1: Synthesis of (4-Iodophenyl)(oxazol-2-yl)methanol

Objective: Create the C-C bond between the heterocycle and the aryl ring.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount (Example) | Role |

| Oxazole | 69.06 | 1.1 | 760 mg (11 mmol) | Nucleophile |

| n-Butyllithium (2.5M in hexanes) | - | 1.1 | 4.4 mL (11 mmol) | Base |

| 4-Iodobenzaldehyde | 232.02 | 1.0 | 2.32 g (10 mmol) | Electrophile |

| THF (Anhydrous) | - | - | 50 mL | Solvent |

Step-by-Step Methodology

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool the system to -78°C using a dry ice/acetone bath.

-

Lithiation: Add anhydrous THF (40 mL) and oxazole (760 mg). Stir for 5 minutes.

-

Deprotonation: Dropwise add n-BuLi (4.4 mL) over 10 minutes via syringe. The solution may turn slightly yellow.

-

Critical Checkpoint: Stir at -78°C for exactly 20 minutes. Do not exceed 30 minutes to prevent ring opening (isocyanide formation).

-

-

Addition: Dissolve 4-iodobenzaldehyde (2.32 g) in THF (10 mL). Add this solution dropwise to the lithiooxazole mixture over 15 minutes, maintaining the temperature below -70°C.

-

Mechanistic Insight: Rapid addition at low temperature favors nucleophilic attack on the carbonyl over Lithium-Iodine exchange on the aryl ring [1].

-

-

Quench: After 1 hour at -78°C, quench the reaction with saturated aqueous NH

Cl (10 mL) while still cold. Allow the mixture to warm to room temperature. -

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

SO -

Purification: The crude alcohol is typically pure enough for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc 3:1).

Phase 2: Oxidation to 2-(4-Iodobenzoyl)oxazole

Objective: Convert the secondary alcohol to the target ketone without affecting the iodine or oxazole ring.

Reagents & Materials

| Reagent | MW | Equiv.[1][3][4][5][6][7] | Amount | Role |

| Alcohol Intermediate | 301.08 | 1.0 | ~3.0 g (crude) | Substrate |

| MnO | 86.94 | 10.0 | ~26 g | Oxidant |

| Dichloromethane (DCM) | - | - | 60 mL | Solvent |

Step-by-Step Methodology

-

Reaction: Dissolve the crude alcohol in DCM (60 mL). Add activated MnO

(10 equiv) in one portion.-

Note: A large excess of MnO

is standard for heterogeneous oxidations to ensure rapid kinetics.

-

-

Stirring: Stir vigorously at room temperature for 12–16 hours. Monitor by TLC (UV visualization).

-

Filtration: Filter the black suspension through a pad of Celite to remove manganese salts. Rinse the pad thoroughly with DCM.

-

Isolation: Concentrate the filtrate to yield the crude ketone.

-

Final Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexanes/EtOAc 9:1) to obtain 2-(4-Iodobenzoyl)oxazole as an off-white/yellow solid.

Data & Validation

Expected Analytical Data

-

Appearance: Off-white to pale yellow crystalline solid.

-

Molecular Weight: 299.06 g/mol .

-

H NMR (400 MHz, CDCl

- 8.45 (d, J = 5.0 Hz, 2H, Ar-H ortho to CO)

- 7.95 (s, 1H, Oxazole C4-H)

- 7.90 (d, J = 5.0 Hz, 2H, Ar-H ortho to I)

- 7.40 (s, 1H, Oxazole C5-H)

-

Note: The oxazole protons typically appear as singlets or doublets with small coupling constants. The benzoyl shift is distinct due to the electron-withdrawing carbonyl.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Ring opening of 2-lithiooxazole. | Ensure temperature stays <-70°C; minimize time between lithiation and aldehyde addition. |

| De-iodination | Li-I exchange occurred. | Add aldehyde faster (but controlled) or switch to Turbo-Grignard (iPrMgCl·LiCl) for milder metallation [2]. |

| Incomplete Oxidation | Inactive MnO | Use freshly activated MnO |

Safety & Handling

-

Oxazole: Flammable liquid. Handle in a fume hood.

-

n-Butyllithium: Pyrophoric. Use strictly anhydrous techniques and inert atmosphere (N

or Ar). -

4-Iodobenzaldehyde: Irritant. Avoid inhalation of dust.

-

Waste Disposal: Manganese waste must be disposed of as heavy metal waste.

References

-

Vedejs, E., & Monahan, S. D. (1997). "Lithiation of Oxazoles: Intermediates and Reactivity." Journal of Organic Chemistry, 62(15), 5137–5148. Link

-

Krasovskiy, A., & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333–3336. Link

-

BenchChem. (n.d.). "2-(4-Iodobenzoyl)oxazole Product Information." Retrieved from BenchChem Database. Link

-

Verrier, C., et al. (2010). "Direct Arylation of Oxazoles." Organic Letters, 12(16), 3578–3581. Link

Sources

Application of 2-(4-Iodobenzoyl)oxazole in developing kinase inhibitors

Application Note: High-Throughput Synthesis of Kinase Inhibitor Libraries Using 2-(4-Iodobenzoyl)oxazole

Executive Summary

2-(4-Iodobenzoyl)oxazole (CAS: 898759-87-0) serves as a "privileged intermediate" in the medicinal chemistry of kinase inhibitors.[1] Its structural duality—combining a kinase-privileged oxazole core (hinge binder) with a reactive iodobenzoyl handle (solvent-front/hydrophobic pocket extender)—enables the rapid generation of focused small-molecule libraries.[1]

This guide details the application of this scaffold in developing Type II Kinase Inhibitors (e.g., targeting VEGFR2, p38 MAPK), focusing on synthetic protocols for library expansion and biochemical validation assays.[1]

Strategic Rationale: The Scaffold in Kinase Drug Design

The utility of 2-(4-Iodobenzoyl)oxazole lies in its ability to access specific binding modes within the ATP-binding pocket of protein kinases.[1]

-

Oxazole Core (Hinge Binder): The nitrogen and oxygen atoms of the oxazole ring function as hydrogen bond acceptors/donors, mimicking the adenine ring of ATP to anchor the molecule to the kinase hinge region (e.g., interacting with backbone residues like Val or Leu).[1]

-

Benzoyl Linker (Gatekeeper Navigation): The carbonyl bridge introduces a specific geometry (often non-planar) that allows the inhibitor to navigate past the "Gatekeeper" residue, a common feature in Type II inhibitors that stabilize the DFG-out conformation.[1]

-

4-Iodo Moiety (Diversification Point): The iodine atom is a highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1] This allows for the late-stage introduction of solubilizing tails or hydrophobic groups required to occupy the allosteric pockets adjacent to the ATP site.[1]

Visualizing the Pharmacophore Strategy

Figure 1: Pharmacophore mapping of the scaffold against generic kinase active site domains.[1]

Chemical Protocol: Library Generation via Suzuki-Miyaura Coupling[1]

Objective: To functionalize the 4-iodo position with diverse aryl/heteroaryl boronic acids, creating a library of potential inhibitors.

Materials

-

Substrate: 2-(4-Iodobenzoyl)oxazole (1.0 equiv)

-

Coupling Partners: Aryl/Heteroaryl Boronic Acids (1.2 equiv)[1]

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

-

Atmosphere: Argon or Nitrogen[1]

Step-by-Step Methodology

-

Preparation: In a microwave-safe vial or round-bottom flask, dissolve 2-(4-Iodobenzoyl)oxazole (100 mg, 0.33 mmol) in 1,4-Dioxane (3 mL).

-

Reagent Addition: Add the specific aryl boronic acid (0.40 mmol) and 2.0 M K₂CO₃ (0.5 mL).

-

Degassing: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (13 mg, 0.016 mmol) quickly and seal the vessel.

-

Reaction:

-

Microwave: Heat at 100°C for 30 minutes.

-

Thermal: Reflux at 90°C for 4–6 hours.

-

-

Work-up: Dilute with EtOAc (10 mL), wash with water (2 x 5 mL) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Note on Diversity: To target the "solvent front" of the kinase, select boronic acids containing solubilizing groups (e.g., morpholine, piperazine, or pyridine rings).[1]

Biological Protocol: Biochemical Kinase Inhibition Assay

Objective: Validate the synthesized library against a target kinase (e.g., VEGFR2 or p38 MAPK) using a FRET-based assay (e.g., LanthaScreen™ or Z´-LYTE™).[1]

Assay Principle

The assay measures the transfer of phosphate from ATP to a specific peptide substrate.[1] Inhibition is detected by a reduction in the phosphorylation signal using a specific antibody-fluorophore complex.[1]

Experimental Setup

| Component | Concentration / Condition |

| Kinase Target | Recombinant VEGFR2 (KDR) or p38 MAPK |

| Substrate | PolyGT or specific peptide (e.g., 2 µM) |

| ATP Concentration | |

| Test Compound | 10-point dose-response (10 µM to 0.5 nM) |

| Incubation Time | 60 minutes at Room Temperature |

| Detection | TR-FRET (Ex: 340 nm, Em: 495/520 nm) |

Protocol Steps

-

Compound Preparation: Prepare 100x stocks of the library compounds in 100% DMSO. Dilute to 4x working concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[1]

-

Plate Loading: Add 2.5 µL of 4x Compound to a 384-well low-volume black plate.

-

Enzyme Addition: Add 2.5 µL of 4x Kinase/Antibody mixture. Incubate for 10 minutes (allows for pre-equilibration).

-

Reaction Initiation: Add 5 µL of 2x ATP/Substrate mixture to start the reaction.[1]

-

Incubation: Shake plate for 30 seconds and incubate for 1 hour at RT in the dark.

-

Termination & Detection: Add 10 µL of Development Reagent (EDTA-based) to stop the reaction. Read fluorescence ratio on a multi-mode plate reader.

-

Data Analysis: Calculate % Inhibition relative to DMSO controls (0% inhibition) and Staurosporine controls (100% inhibition). Fit data to a sigmoidal dose-response curve to determine IC₅₀.[1]

Workflow Visualization

Figure 2: Iterative workflow for developing kinase inhibitors using the 2-(4-Iodobenzoyl)oxazole scaffold.

References

-

Oxazole Scaffolds in Kinase Inhibition

-

Suzuki-Miyaura Coupling on Heterocycles

-

Kinase Assay Methodologies

-

Compound Data (Grounding)

Sources

- 1. WO2014119753A1 - Myostatin-inhibiting peptide - Google Patents [patents.google.com]

- 2. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Fidelity NMR Sample Preparation for 2-(4-Iodobenzoyl)oxazole

Executive Summary

This guide details the nuclear magnetic resonance (NMR) sample preparation and analysis workflow for 2-(4-Iodobenzoyl)oxazole . This molecule presents a unique convergence of analytical challenges: the basicity of the oxazole ring, the photolability of the aryl-iodide bond, and the potential for aggregation due to its planar aromatic architecture.

This protocol deviates from standard "dissolve and run" procedures to ensure spectral integrity. It prioritizes the mitigation of acid-induced protonation and photolytic deiodination , ensuring that the acquired spectrum reflects the true sample purity rather than artifacts of preparation.

Physicochemical Context & Solvent Selection[1][2][3][4][5][6][7][8][9]

The choice of solvent is not merely about solubility; it dictates the stability of the analyte during acquisition.

The "Chloroform Acid" Trap

Standard Chloroform-d (

-

Mechanism: The oxazole nitrogen is a weak base (

). Trace HCl in aged -

Consequence: This results in significant line broadening or chemical shift perturbations of the oxazole ring protons (H4/H5), leading to false interpretations of impurities or degradation.

The "Iodine" Photolability

The C-I bond in the 4-iodobenzoyl moiety is susceptible to homolytic cleavage under UV/visible light, generating aryl radicals.

-

Consequence: Liberation of free iodine (

) and formation of de-iodinated byproducts (2-benzoyloxazole) during long acquisitions (e.g.,

Solvent Decision Matrix

Use the following logic to select the appropriate deuterated solvent:

Figure 1: Solvent selection logic emphasizing the neutralization of chloroform.

Detailed Experimental Protocols

Protocol A: Standard Characterization ( , )

Objective: High-resolution structural confirmation.

Materials:

-

Solvent: DMSO-

(Preferred for stability) or Neutralized -

Tube: 5mm Amberized NMR tube (Class A or B). If amber tubes are unavailable, wrap standard tubes in aluminum foil immediately after filling.

-

Mass: 5–10 mg (for

), 20–30 mg (for

Workflow:

-

Weighing: Weigh the solid directly into a clean vial, not the NMR tube, to prevent powder from sticking to the tube walls (which causes shimming errors).

-

Solvation: Add 650

of solvent. Vortex for 30 seconds. Ensure complete dissolution; suspended particles will degrade magnetic field homogeneity. -

Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any turbidity remains.

-

Degassing (Optional but Recommended): For high-precision work, briefly bubble

or Argon through the solution to remove dissolved -

Acquisition:

-

Lock: Ensure stable lock signal (DMSO-

requires careful shimming due to viscosity). -

Temperature: Set to 298 K (25°C).

-

Delay (D1): Set relaxation delay

5 seconds. The protons adjacent to the Iodine and the Oxazole ring may have longer

-

Protocol B: Quantitative NMR (qNMR) for Purity

Objective: Determine absolute purity using an Internal Standard (IS).

Internal Standard Selection:

-

Recommendation: 1,3,5-Trimethoxybenzene .

-

Why: Non-volatile, stable, distinct singlet at

ppm (in

-

Workflow:

-

Co-weighing: Weigh approx. 10 mg of Analyte and 5 mg of IS into the same vial. Record weights to

mg precision. -

Solvation: Add 700

DMSO- -

Acquisition:

-

Pulse angle: 90°.

-

Relaxation Delay (D1): 60 seconds . (Crucial: qNMR requires

for full magnetization recovery). -

Scans: 16 or 32 (Signal-to-Noise > 250:1).

-

Data Interpretation & Expected Shifts

The 2-(4-Iodobenzoyl)oxazole molecule exhibits specific spectral signatures driven by the electronegativity of the oxazole and the "Heavy Atom Effect" of the iodine.

Proton ( ) NMR Signatures

| Moiety | Multiplicity | Approx. Shift ( | Diagnostic Note |

| Oxazole H4/H5 | Singlet/Doublet | 7.8 – 8.5 | Shifts downfield significantly if N is protonated (Acidic |

| Benzoyl H2'/H6' | Doublet | 8.0 – 8.2 | Deshielded by the Carbonyl anisotropy. |

| Benzoyl H3'/H5' | Doublet | 7.8 – 8.0 | Ortho to Iodine. |

Carbon ( ) NMR Signatures

| Carbon Environment | Approx. Shift ( | Mechanism |

| Carbonyl (C=O) | 175 – 185 | Typical ketone resonance. |

| Oxazole C2 | 155 – 165 | Flanked by N and O; most deshielded ring carbon. |

| C-I (Ipso) | 95 – 105 | Heavy Atom Effect: Iodine exerts a shielding effect, pushing this peak significantly upfield compared to typical aromatics (120-140 ppm). Do not mistake this for an impurity. |

Troubleshooting & Quality Control

Visualizing the "Acid Effect" Workflow

If your spectra show broad peaks in the aromatic region, follow this remediation path:

Figure 2: In-tube remediation for acid-contaminated samples.

Common Artifacts

-

Water Peak: In DMSO-

, look for a broad singlet at ~3.33 ppm. If this integrates >10% of your analyte, dry the solvent over molecular sieves (3Å). -

Grease: Apiezon/Vacuum grease appears at 0.07/1.26 ppm. Avoid greasing caps or joints during synthesis workup.

-

Rotamers: This molecule is rigid; if you see "doubling" of peaks, it is likely not rotamers but rather a mixture of protonated/unprotonated species or degradation (deiodination).

References

-

Fulmer, G. R., et al. (2010).[1][2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Claridge, T. D. W. (2016).[4] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (General reference for Pulse Sequences and Relaxation Delays).

-

Reich, H. J. (University of Wisconsin). Bordwell pKa Table (Acidity in DMSO). (Reference for basicity of heterocycles). [Link]

Sources

Application Notes and Protocols: Derivatization of 2-(4-Iodobenzoyl)oxazole for Structure-Activity Relationship Studies

Abstract

This technical guide provides a comprehensive framework for the strategic derivatization of the 2-(4-Iodobenzoyl)oxazole scaffold, a key starting material in medicinal chemistry and drug discovery. The protocols detailed herein focus on leveraging the versatile reactivity of the aryl iodide moiety through various palladium-catalyzed cross-coupling reactions to generate a diverse library of analogues for structure-activity relationship (SAR) studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the chemical space around this privileged heterocyclic core to optimize biological activity, selectivity, and pharmacokinetic properties.

Introduction: The Strategic Value of the 2-(4-Iodobenzoyl)oxazole Scaffold

The oxazole ring is a five-membered aromatic heterocycle that serves as a cornerstone in numerous pharmacologically active compounds, engaging with biological targets through various non-covalent interactions.[1][2] Its incorporation into molecular frameworks can significantly influence physicochemical properties and metabolic stability. The 2-(4-Iodobenzoyl)oxazole scaffold, in particular, presents a strategically positioned "handle" for chemical modification. The iodine atom on the benzoyl ring is an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions, allowing for the systematic and efficient introduction of a wide array of substituents.[3] This makes it an ideal starting point for comprehensive structure-activity relationship (SAR) campaigns aimed at identifying novel therapeutic agents.[4][5]

The primary goal of derivatizing this scaffold is to systematically probe the steric, electronic, and lipophilic requirements of a given biological target. By replacing the iodine atom with diverse chemical groups—ranging from simple alkyl and aryl fragments to more complex heterocyclic and functionalized moieties—researchers can map the pharmacophore and identify key interactions that govern potency and selectivity.[6] This iterative process of synthesis and biological evaluation is fundamental to modern drug discovery.

This guide will detail robust and reproducible protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig amination, and cyanation reactions, all starting from the 2-(4-Iodobenzoyl)oxazole core.

Derivatization Strategies and Protocols

The C-I bond of 2-(4-Iodobenzoyl)oxazole is the primary site for derivatization. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad substrate scope, functional group tolerance, and generally mild reaction conditions.[3]

Below is a workflow diagram illustrating the divergent derivatization approach from the common starting material.

Caption: General workflow for the derivatization of 2-(4-Iodobenzoyl)oxazole.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing a variety of aryl and heteroaryl groups.[7][8]

Protocol:

-

Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-(4-Iodobenzoyl)oxazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

-

Solvent and Degassing: Add a 3:1 mixture of toluene and water (8 mL). Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-(4-aryl-benzoyl)oxazole derivative.[9]

Causality Insight: The base (K₂CO₃) is crucial for the activation of the boronic acid, forming a boronate complex that facilitates transmetalation to the palladium center. The biphasic solvent system (toluene/water) is often effective for Suzuki couplings.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to derivatives containing a linear alkyne linker, which can be a valuable pharmacophoric element or a handle for further chemistry (e.g., click reactions).[10][11]

Protocol:

-

Reagent Preparation: To a Schlenk flask, add 2-(4-Iodobenzoyl)oxazole (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%), and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Solvent and Amine Base: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 3.0 mmol, 3.0 equiv) via syringe.

-

Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC. For less reactive alkynes, gentle heating (40-50 °C) may be required.

-

Work-up: Quench the reaction with saturated aqueous ammonium chloride solution (15 mL). Extract the mixture with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to obtain the 2-(4-alkynyl-benzoyl)oxazole product.[12]

Causality Insight: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[13]

Heck Reaction: Introduction of Alkenyl Groups

The Heck reaction couples the aryl iodide with an alkene, introducing a vinyl group. This is useful for creating analogues with altered geometry and for accessing compounds that can undergo further transformations at the double bond.[14]

Protocol:

-

Reagent Preparation: In a sealable reaction tube, combine 2-(4-Iodobenzoyl)oxazole (1.0 mmol, 1.0 equiv), the desired alkene (e.g., butyl acrylate, 1.5 mmol, 1.5 equiv), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%).

-

Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF, 4 mL) and triethylamine (TEA, 2.0 mmol, 2.0 equiv).

-

Reaction: Seal the tube and heat the mixture to 100 °C for 8-16 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via column chromatography (silica gel, appropriate solvent system) to isolate the 2-(4-alkenyl-benzoyl)oxazole.[15]

Causality Insight: The base in the Heck reaction is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle through a β-hydride elimination step.

Buchwald-Hartwig Amination: Introduction of Nitrogen-Based Substituents

This reaction is a premier method for forming C-N bonds, allowing for the introduction of a wide range of primary and secondary amines, anilines, and N-heterocycles.[13][16]

Protocol:

-

Reagent Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Reactant Addition: Add 2-(4-Iodobenzoyl)oxazole (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

-

Solvent: Add anhydrous, degassed toluene (5 mL).

-

Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.

-

Work-up: After cooling, pass the reaction mixture through a short plug of Celite, rinsing with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired 2-(4-amino-benzoyl)oxazole derivative.[17]

Causality Insight: The choice of phosphine ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally required to promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[18]

Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group

The introduction of a nitrile group can serve as a bioisosteric replacement for other functional groups or act as a synthetic intermediate for the preparation of amides, carboxylic acids, or tetrazoles.

Protocol:

-

Reagent Preparation: To a screw-cap reaction vial, add 2-(4-Iodobenzoyl)oxazole (1.0 mmol, 1.0 equiv), palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%), a suitable ligand (e.g., dppf, 0.015 mmol, 1.5 mol%), and zinc cyanide [Zn(CN)₂] (0.6 mmol, 0.6 equiv).

-

Solvent: Add anhydrous N,N-dimethylformamide (DMF, 3 mL).

-

Degassing: Seal the vial and degas the mixture with a stream of argon for 10 minutes.

-

Reaction: Heat the reaction mixture to 120 °C for 2-6 hours.

-

Work-up: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite. Wash the filtrate with 2 N aqueous ammonia (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography (silica gel) to yield the 2-(4-cyanobenzoyl)oxazole.[19][20]

Causality Insight: Using a stoichiometric excess of cyanide can poison the palladium catalyst. Zinc cyanide is often used as it provides a slow release of cyanide ions into the reaction mixture, maintaining a low enough concentration to avoid catalyst deactivation.[19]

Characterization and Structure-Activity Relationship (SAR) Analysis

3.1. Structural Verification

All synthesized derivatives must be rigorously characterized to confirm their identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

3.2. Data Presentation for SAR Analysis

Once a library of derivatives is synthesized and characterized, their biological activity is assessed in a relevant assay (e.g., enzyme inhibition, cell-based assay). The results should be organized systematically to facilitate SAR analysis. The following table provides an exemplary template for presenting such data, using hypothetical results for a kinase inhibition assay.

| Compound ID | R-Group (at C4 of Benzoyl Ring) | Reaction Type | Yield (%) | Kinase IC₅₀ (nM) | Cellular EC₅₀ (µM) |

| SM-1 | -I (Starting Material) | - | - | >10,000 | >50 |

| SUZ-1 | Phenyl | Suzuki | 78 | 850 | 15.2 |

| SUZ-2 | 4-Methoxyphenyl | Suzuki | 82 | 450 | 8.1 |

| SUZ-3 | 3-Pyridyl | Suzuki | 65 | 120 | 2.5 |

| SON-1 | Phenylethynyl | Sonogashira | 75 | 2,100 | 28.4 |

| HECK-1 | Styrenyl | Heck | 58 | 3,500 | 41.0 |

| BWH-1 | Morpholinyl | Buchwald-Hartwig | 62 | 95 | 1.8 |

| BWH-2 | N-Methylpiperazinyl | Buchwald-Hartwig | 55 | 70 | 1.2 |

| CYA-1 | -CN | Cyanation | 85 | 1,500 | 22.5 |

3.3. Interpretation of SAR Data (Exemplary)

-

Aryl Substitution (Suzuki): Replacing the iodine with an aryl group (SUZ-1) improves activity. Adding an electron-donating methoxy group (SUZ-2) further enhances potency. A heteroaromatic pyridine ring (SUZ-3) provides a significant boost in activity, possibly due to a new hydrogen bonding interaction with the target protein.

-

Linker Geometry (Sonogashira vs. Heck): The linear, rigid alkynyl linker (SON-1) and the more flexible alkenyl linker (HECK-1) are less tolerated than direct aryl or amino substitutions, suggesting that proximity of the terminal group to the core scaffold is important.

-

Nitrogen Introduction (Buchwald-Hartwig): The introduction of nitrogen-containing heterocycles (BWH-1, BWH-2) leads to the most potent compounds. The basic nitrogen in the piperazine ring of BWH-2 may be forming a key salt bridge, explaining its superior activity.

This iterative cycle of synthesis, testing, and analysis guides the design of the next generation of compounds.

Caption: The iterative cycle of a structure-activity relationship study.

Conclusion

The 2-(4-Iodobenzoyl)oxazole scaffold is a highly versatile starting point for medicinal chemistry campaigns. The protocols outlined in this application note provide robust and reproducible methods for generating diverse libraries of analogues through palladium-catalyzed cross-coupling reactions. By systematically exploring the chemical space around this core, researchers can effectively conduct SAR studies to identify and optimize novel compounds with therapeutic potential. Each protocol is a self-validating system, where successful synthesis and characterization confirm the viability of the chosen chemical transformation, paving the way for rational drug design.

References

-

Chen, H., Ai, Z., & Liao, X. (2020). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 1(3), 100203. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

-

Patel, R. V., et al. (2015). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate. [Link]

-

Abdel Rahman, D. E. (2013). Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. Chemical & Pharmaceutical Bulletin, 61(2), 151-159. [Link]

-

Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024. [Link]

-

Al-Ostath, A., et al. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry. [Link]

-

Kaur, R., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-